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molecular formula C7H7ClN2O B7805600 N-Methyl-4-chloropyridine-2-carboxamide

N-Methyl-4-chloropyridine-2-carboxamide

Cat. No. B7805600
M. Wt: 170.59 g/mol
InChI Key: XXUSDNRKSDZODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06723722B1

Procedure details

A solution of 4-chloro-2-methylpyridine (1.28 g) in diethyl ether (15 ml) was treated at −70° C. dropwise with a 2M lithium diisopropylamide heptane/THF solution (6.0 ml) and stirred at −70° C. for 30 minutes. The mixture was treated dropwise also with diethyl carbonate (1.45 ml) at −70° C., and stirred at −70° C. for 1 hour. The reaction mixture was allowed to warm to room temperature, and combined with aqueous sodium bicarbonate and dichloromethane, and the organic phase was isolated, dried and concentrated. A mixture of the resultant residue and a 13% solution of ammonia in methanol (5 ml) was stirred at 75° C. for 7 hours. The reaction mixture was concentrated, and the resultant residue was triturated from diethylether to obtain the title compound (0.47 g) as a tan powder.
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
lithium diisopropylamide heptane THF
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.CCCCCCC.C([N-:19][CH:20](C)C)(C)C.[Li+].C1C[O:27]CC1.C(=O)(OCC)OCC.C(=O)(O)[O-].[Na+]>C(OCC)C.ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][C:20]([NH2:19])=[O:27])[CH:3]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C
Name
lithium diisopropylamide heptane THF
Quantity
6 mL
Type
reactant
Smiles
CCCCCCC.C(C)(C)[N-]C(C)C.[Li+].C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred at −70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase was isolated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
A mixture of the resultant residue
STIRRING
Type
STIRRING
Details
a 13% solution of ammonia in methanol (5 ml) was stirred at 75° C. for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resultant residue was triturated from diethylether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=NC=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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